N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine
Description
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine is a derivative of BMS-202, a potent inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is primarily used in cancer research due to its ability to modulate immune responses by blocking the PD-1/PD-L1 pathway .
Properties
IUPAC Name |
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJGWNPAKJGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine involves the deacetylation of BMS-202. The process typically includes the use of deacetylating agents under controlled conditions to remove the acetyl group from BMS-202 . Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves scaling up the reaction while maintaining stringent control over reaction parameters to ensure consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.
Biology: Employed in cellular assays to investigate immune responses and cancer cell behavior.
Medicine: Explored for its potential therapeutic effects in cancer treatment by modulating immune checkpoints.
Industry: Utilized in the development of new cancer therapies and immunomodulatory drugs
Mechanism of Action
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This blockade prevents PD-L1 from binding to PD-1 on T cells, thereby restoring T cell activity and enhancing the immune response against cancer cells. The molecular targets involved include PD-1 and PD-L1, and the pathways affected are primarily related to immune checkpoint regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine include other PD-1/PD-L1 inhibitors such as:
BMS-202: The parent compound from which this compound is derived.
CA-170: Another small-molecule inhibitor of the PD-1/PD-L1 interaction.
JQ1: A compound that targets the bromodomain and extra-terminal (BET) proteins but also affects PD-1/PD-L1 pathways
Uniqueness
This compound is unique due to its specific deacetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, BMS-202. This modification can potentially enhance its efficacy and reduce side effects in therapeutic applications .
Biological Activity
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine, also known by its IUPAC name as N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can modulate cellular responses and potentially lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Binding : It has shown significant binding affinity to various receptors, which may influence signaling pathways relevant to disease mechanisms. This receptor interaction suggests potential applications in treating conditions related to neurotransmitter imbalances.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Anticancer Activity | In vitro assays on HCT116 cells | IC50 = 15 µM, indicating significant cytotoxicity |
| Study B | Antioxidant Activity | DPPH radical scavenging assay | 70% inhibition at 100 µM concentration |
| Study C | Enzyme Inhibition | Enzyme kinetics assays | 50% inhibition of target enzyme at 10 µM |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Studies : In a study involving human colon cancer cell lines (HCT116), the compound demonstrated potent anticancer activity with an IC50 value of 15 µM. This suggests that it may be a promising candidate for further development in cancer therapies.
- Neuroprotective Effects : Research has indicated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential for treating neurodegenerative diseases.
- Antioxidant Properties : The compound exhibited significant antioxidant activity in various assays, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
